molecular formula C15H14N4O2S2 B2623859 N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034617-22-4

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2623859
CAS No.: 2034617-22-4
M. Wt: 346.42
InChI Key: XMTVPWBEPKVMLU-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound featuring a sulfonamide functional group, a key moiety in many biologically active molecules . Sulfonamides are recognized in scientific research for their ability to interact with a diverse range of enzymatic targets. Historically, antibiotic sulfonamides act as competitive inhibitors of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway . Beyond antimicrobial applications, the sulfonamide core is found in compounds used to investigate a wide spectrum of conditions, including diabetes, inflammation, hypertension, and cancer . The specific structure of this compound, which integrates a 2,1,3-benzothiadiazole moiety and a pyridine derivative, suggests potential for use in specialized research areas such as enzyme inhibition studies or the development of targeted therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-23(21,14-3-1-2-13-15(14)19-22-18-13)17-8-10-6-12(9-16-7-10)11-4-5-11/h1-3,6-7,9,11,17H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTVPWBEPKVMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 2,1,3-benzothiadiazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Synthesis and Properties

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves a reaction between 5-cyclopropylpyridin-3-amine and 2,1,3-benzothiadiazole-4-sulfonyl chloride in the presence of a base like triethylamine. This reaction is generally conducted in dichloromethane at room temperature, followed by purification through column chromatography.

Chemistry

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide serves as a building block in organic synthesis. Its sulfonamide group can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it can interact with various enzymes and biological macromolecules, potentially modulating their activity. For example, its mechanism of action may involve binding to enzyme active sites and inhibiting their function .

Medicine

The therapeutic potential of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is significant. It has been explored for applications in:

  • Anti-Cancer Therapy : Research indicates that compounds with similar structures exhibit anti-cancer properties. The sulfonamide group may enhance the compound's ability to inhibit tumor growth.
  • Anti-inflammatory Agents : Its biological activity suggests potential use in treating inflammatory conditions by modulating inflammatory pathways .

Material Science

This compound is also being utilized in the development of new materials. Its unique chemical properties make it suitable for creating novel polymeric materials or coatings that exhibit specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide:

  • Enzyme Inhibition : A study demonstrated that derivatives of benzothiadiazole exhibit significant enzyme inhibition against certain targets involved in cancer progression .
  • Antimicrobial Activity : Similar compounds have shown promising results against various microbial strains, indicating potential applications in developing new antibiotics or antifungal agents .
  • Antiviral Properties : Research has indicated that related compounds can reduce viral loads significantly against pathogens such as HSV-1 and Coxsackievirus B4, suggesting a pathway for antiviral drug development .

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

VU0255035 (N-[3-oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide)

  • Structure : Shares the 2,1,3-benzothiadiazole-4-sulfonamide core but replaces the cyclopropylpyridinylmethyl group with a piperazinylpyridinylpropyl chain.
  • Activity: A selective M1 mAChR antagonist with demonstrated efficacy in rescuing synaptic plasticity deficits in DYT1 dystonia models. Unlike non-selective antimuscarinics (e.g., trihexyphenidil), VU0255035 shows reduced off-target effects .
  • Key Difference : The cyclopropyl group in the target compound may enhance metabolic stability compared to the propyl linker in VU0255035, though direct comparative pharmacokinetic data are lacking.

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide

  • Structure: Substitutes the cyclopropylpyridinyl group with a simpler aminoethyl chain.

Anti-inflammatory and Enzyme-Targeting Analogues

Thiadiazole-Linked Pyrazole Benzene Sulfonamides (e.g., 6a-o)

  • Structure: Feature a 1,3,4-thiadiazole ring linked to a pyrazole-sulfonamide scaffold. Example: 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide.
  • Activity : Demonstrated anti-inflammatory activity in preclinical models, likely via cyclooxygenase (COX) inhibition. The thiadiazole moiety enhances binding to enzyme active sites compared to benzothiadiazole derivatives .

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Structure: Lacks the benzothiadiazole core but includes a sulfonamide-anilinopyridinyl group.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Benzothiadiazole-sulfonamide 5-cyclopropylpyridinylmethyl Hypothesized: mAChR or COX modulation -
VU0255035 Benzothiadiazole-sulfonamide Piperazinylpyridinylpropyl M1 mAChR antagonist
N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole-sulfonamide Aminoethyl Precursor for neuroactive agents
Thiadiazole-linked pyrazole sulfonamide (6a-o) Thiadiazole-pyrazole-sulfonamide Phenylthiadiazole-imino COX inhibition (anti-inflammatory)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide Anilinopyridinyl Kinase inhibition (hypothesized)

Research Findings and Mechanistic Insights

  • Selectivity for mAChRs : The target compound’s cyclopropylpyridinyl group may confer selectivity for specific mAChR subtypes, analogous to VU0255035’s M1 selectivity. However, its binding affinity relative to VU0255035 remains uncharacterized .
  • Metabolic Stability: Cyclopropyl groups are known to reduce oxidative metabolism, suggesting improved half-life compared to compounds with alkyl linkers (e.g., VU0255035) .
  • Anti-inflammatory Potential: While thiadiazole-linked sulfonamides (e.g., 6a-o) show direct COX inhibition, the benzothiadiazole core may instead modulate NF-κB or Nrf2 pathways, as seen in structurally related Nrf2 activators (e.g., bardoxolone methyl) .

Notes

  • Gaps in Data : Comparative IC₅₀ values for mAChR binding or enzyme inhibition are unavailable for the target compound, limiting mechanistic conclusions.
  • Safety Profile : Cyclopropyl-containing compounds may pose synthesis hazards (e.g., ring strain), necessitating careful handling .

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its anti-tubercular, antitumor, and antimicrobial properties based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

N 5 Cyclopropylpyridin 3 yl methyl 2 1 3 benzothiadiazole 4 sulfonamide\text{N 5 Cyclopropylpyridin 3 yl methyl 2 1 3 benzothiadiazole 4 sulfonamide}

This structure contributes to its interaction with biological targets, influencing its activity.

Anti-Tubercular Activity

Recent studies have investigated the anti-tubercular properties of various benzothiadiazole derivatives, including the compound . A study synthesized and evaluated several derivatives for their efficacy against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
6a1.353.73Non-toxic
6e2.1840.32Non-toxic
7eTBDTBDTBD

The results indicate that these compounds are not only effective against tuberculosis but also exhibit low toxicity towards human cells, suggesting a favorable safety profile for further development.

Antitumor Activity

In addition to its anti-tubercular effects, the compound has been evaluated for antitumor activity. Research on benzothiazole derivatives indicates that they possess significant potential in inhibiting cancer cell proliferation. For example, compounds derived from similar structures showed IC50 values in the low micromolar range against various lung cancer cell lines such as A549 and HCC827 .

Table 2: Antitumor Activity Against Lung Cancer Cell Lines

CompoundCell LineIC50 (μM)
5A5492.12
6HCC8275.13
8NCI-H3586.75

These findings underscore the compound's potential as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of benzothiadiazole derivatives have also been explored. The compounds demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives exhibited effective inhibition against Escherichia coli and Staphylococcus aureus using broth microdilution methods .

Table 3: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5E. coliTBD
6S. aureusTBD

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study on Anti-Tubercular Activity : A derivative with a similar structure was shown to have an IC50 value of approximately 1.8 μM against Mycobacterium tuberculosis, indicating promising anti-tubercular properties.
  • Case Study on Antitumor Effects : Another study demonstrated that a related compound significantly inhibited cell proliferation in lung cancer models, leading to further investigations into its mechanism of action and potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and benzothiadiazole cores. Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation under anhydrous conditions .
  • Sulfonamide coupling : The sulfonamide moiety is formed by reacting a benzothiadiazole-sulfonyl chloride intermediate with the aminated pyridine derivative. This step requires controlled pH (8–9) and polar aprotic solvents (e.g., DMF) to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water mixtures) ensures purity. Reaction optimization may involve varying catalysts (e.g., Pd for coupling) and temperature (reflux at 90–110°C) .

Basic: How is the structural integrity of this compound validated in academic research?

Validation employs:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; benzothiadiazole aromatic signals at δ 7.5–8.5 ppm) .
    • IR spectroscopy : Sulfonamide S=O stretches appear at ~1350–1150 cm⁻¹ .
  • X-ray crystallography : Resolves steric effects of the cyclopropyl-pyridylmethyl group and sulfonamide orientation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₃N₃O₂S₂ requires m/z 343.04) .

Advanced: How can researchers reconcile discrepancies in reported biological activity across studies?

Discrepancies (e.g., variable efficacy in M1 mAChR antagonism) arise from:

  • Assay conditions : Differences in cell lines (CHO vs. HEK293), receptor expression levels, or endogenous ligand concentrations .
  • Pharmacokinetic variability : Solubility (DMSO vs. aqueous buffers) and metabolic stability (e.g., CYP450 interactions) affect in vivo vs. in vitro outcomes .
    Mitigation strategies :
    • Standardize assays using recombinant systems (e.g., M1-expressing HEK293 cells).
    • Include positive controls (e.g., pirenzepine for M1 selectivity) and measure off-target effects via receptor panels .

Advanced: What experimental designs enhance the compound’s selectivity for M1 muscarinic receptors?

To improve selectivity over other mAChR subtypes (M2–M5):

  • Structure-activity relationship (SAR) studies :
    • Modify the cyclopropyl-pyridyl group to reduce steric bulk, enhancing M1 binding pocket fit .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiadiazole ring to alter π-π interactions .
  • Functional assays : Use calcium mobilization (FLIPR) or GTPγS binding assays to quantify M1-specific Gq protein coupling .

Basic: What are the primary biological targets and mechanisms of action?

  • Primary target : M1 muscarinic acetylcholine receptor (M1 mAChR).
  • Mechanism : Competitive antagonism via sulfonamide interactions with the orthosteric site, disrupting acetylcholine signaling. This modulates synaptic plasticity in striatal neurons, relevant to dystonia pathology .
  • Secondary targets : Potential off-target effects on adenosine receptors (structural similarity to sulfonamide-based inhibitors) require validation via radioligand binding assays .

Advanced: How can computational modeling predict target interactions and optimize derivatives?

  • Molecular docking (AutoDock, Schrödinger) : Simulate binding poses in the M1 receptor (PDB: 5CXV). Focus on hydrogen bonds between sulfonamide oxygens and Asn382/Arg123 residues .
  • MD simulations (GROMACS) : Assess stability of the cyclopropyl group in hydrophobic pockets over 100-ns trajectories.
  • QSAR models : Train algorithms on IC₅₀ data from analogs to predict substituent effects (e.g., logP, polar surface area) .

Advanced: What strategies improve the pharmacokinetic profile of this sulfonamide derivative?

  • Bioisosteric replacement : Swap the benzothiadiazole with a triazole to enhance metabolic stability .
  • Prodrug approaches : Mask the sulfonamide as an ester (hydrolyzed in vivo) to improve oral bioavailability .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to address low aqueous solubility (<10 µM) .

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